6-Fulvestrant -

6-Fulvestrant

Catalog Number: EVT-13562526
CAS Number:
Molecular Formula: C32H45F5O3S
Molecular Weight: 604.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Fulvestrant, commonly known as Fulvestrant, is a synthetic estrogen receptor antagonist primarily used in the treatment of hormone receptor-positive metastatic breast cancer. It is particularly effective in postmenopausal women whose cancer has progressed following anti-estrogen therapy. Fulvestrant functions by binding to estrogen receptors, leading to their degradation and thereby inhibiting estrogen signaling, which is crucial for the growth of certain breast cancers. It is marketed under the brand name Faslodex and has been classified as a selective estrogen receptor degrader (SERD) since its approval in 2002 in the United States and 2004 in the European Union .

Source and Classification

Fulvestrant is classified as a small molecule drug and belongs to several pharmacological categories, including:

  • Anti-estrogens
  • Antineoplastic agents
  • Hormonal agents
  • Estrogen receptor antagonists

It is recognized for its unique mechanism of action as a SERD, differentiating it from other anti-estrogens like selective estrogen receptor modulators (SERMs) .

Synthesis Analysis

The synthesis of Fulvestrant involves a multi-step process that typically includes six stages. The key steps are designed to produce a mixture of two diastereoisomers: Fulvestrant Sulphoxide A and B, which have different configurations at the sulfur atom but similar configurations at the steroid core. The synthesis is controlled meticulously to ensure the desired ratio of these diastereoisomers, which can be monitored using high-performance liquid chromatography (HPLC) .

Technical Details

  • The compound features an alkyl-sulfinyl moiety that enhances its binding affinity to estrogen receptors.
  • The synthesis route has been described in detail, highlighting potential impurities and their control during production.
  • Stability studies indicate that Fulvestrant maintains its integrity under various environmental conditions, supporting its pharmaceutical viability .
Molecular Structure Analysis

Fulvestrant's molecular formula is C23H29F5O3SC_{23}H_{29}F_5O_3S, with a molar mass of 606.78 g/mol. It contains six asymmetric carbon atoms and features a stereogenic sulfoxide in its side chain. The structural formula can be represented as follows:

Chemical Name 7α[9(4,4,5,5,5Pentafluoropentyl)sulfinyl]nonyl]estra1,3,5(10)triene3,17βdiol\text{Chemical Name }7\alpha-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17\beta-diol

Data

  • Molecular Weight: 606.78 g/mol
  • Solubility: Highly lipophilic with very low aqueous solubility.
  • Stability: Stable to hydrolysis but susceptible to oxidation .
Chemical Reactions Analysis

Fulvestrant undergoes various metabolic processes after administration. Its primary metabolic pathways include:

  • Oxidation at specific positions on the steroid structure.
  • Hydroxylation and conjugation reactions leading to glucuronides and sulfates.

The compound exhibits high protein binding (approximately 98.83% in human plasma), indicating a potential for drug displacement interactions .

Technical Details

  • Fulvestrant acts as a competitive inhibitor of estradiol binding to estrogen receptors with an IC50 value around 9.35×1099.35\times 10^{-9} M.
  • Metabolites formed during its metabolism have been characterized across different species, showing qualitative similarities .
Mechanism of Action

Fulvestrant operates by binding to estrogen receptors with high affinity, leading to:

  1. Blocking of estrogen from exerting its effects.
  2. Degradation of the estrogen receptor through destabilization.

Unlike selective estrogen receptor modulators that may exhibit partial agonist activity, Fulvestrant acts as a complete antagonist by disrupting both activation function 1 (AF1) and activation function 2 (AF2) pathways associated with estrogen signaling. This dual action results in reduced levels of estrogen receptors within cells, effectively inhibiting cancer cell proliferation driven by estrogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Lipophilicity: High; significantly affects solubility and absorption characteristics.

Chemical Properties

  • Aqueous Solubility: Extremely low; does not ionize except at very high pH levels.
  • Stability: Stable under standard conditions but prone to oxidation.

Fulvestrant's physicochemical properties are critical for its formulation and therapeutic efficacy .

Applications

Fulvestrant is primarily utilized in oncology for:

  • Treating hormone receptor-positive metastatic breast cancer in postmenopausal women.
  • Administered either alone or in combination with other agents such as cyclin-dependent kinase inhibitors (e.g., palbociclib) for enhanced therapeutic outcomes.

Clinical studies have demonstrated that Fulvestrant can provide comparable efficacy to other endocrine therapies while offering improved progression-free survival rates when administered at higher doses .

Properties

Product Name

6-Fulvestrant

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C32H45F5O3S

Molecular Weight

604.8 g/mol

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1

InChI Key

NKMFFYOPQZINKX-IGFVOJFVSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.